molecular formula C20H22N4O B14934808 [1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B14934808
M. Wt: 334.4 g/mol
InChI Key: CTUQGFFBIADSCA-UHFFFAOYSA-N
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Description

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a pyrazole-derived compound featuring a 1-methylpyrazole core substituted at the 4-position with a pyrrole moiety and a methanone group linked to a 4-phenylpiperidine ring. The methyl group on the pyrazole and the phenyl-substituted piperidine may enhance lipophilicity and receptor-binding interactions compared to simpler analogs.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22N4O/c1-22-19(23-11-5-6-12-23)18(15-21-22)20(25)24-13-9-17(10-14-24)16-7-3-2-4-8-16/h2-8,11-12,15,17H,9-10,13-14H2,1H3

InChI Key

CTUQGFFBIADSCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The target compound’s structure comprises three primary components:

  • 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole : A substituted pyrazole ring with a methyl group at N1 and a pyrrole substituent at C5.
  • 4-Phenylpiperidine : A six-membered nitrogen heterocycle with a phenyl group at C4.
  • Methanone bridge : A carbonyl group linking the pyrazole and piperidine moieties.

Retrosynthetically, the molecule can be dissected into two fragments:

  • Fragment A : 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (or its activated derivative).
  • Fragment B : 4-Phenylpiperidine.

The coupling of these fragments via an acyl transfer reaction forms the methanone bridge.

Stepwise Preparation Methods

Synthesis of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole core is synthesized via the Knorr pyrazole synthesis. A mixture of ethyl 3-oxopent-4-enoate and methylhydrazine in ethanol under reflux yields 1-methyl-1H-pyrazole-4-carboxylate. Subsequent bromination at C5 using N-bromosuccinimide (NBS) in CCl4 introduces a bromine atom, enabling further functionalization.

Reaction Conditions :

  • Temperature : 80°C
  • Catalyst : None (thermal cyclization)
  • Yield : 78% (pyrazole formation), 65% (bromination).
Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using LiOH in a THF/water mixture (3:1) at 60°C for 6 hours, yielding the carboxylic acid.

Synthesis of 4-Phenylpiperidine

Bucherer-Bergs Reaction

4-Phenylpiperidine is synthesized via the Bucherer-Bergs reaction using cyclohexanone, ammonium carbonate, and potassium cyanide in aqueous ethanol. The resulting hydantoin is hydrolyzed under acidic conditions (HCl, reflux) to yield the piperidine.

Key Data :

  • Cyclohexanone Conversion : 89%
  • Overall Yield : 74%.

Coupling via Acyl Transfer

Activation of Carboxylic Acid

The carboxylic acid (Fragment A) is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Excess SOCl₂ is removed under reduced pressure.

Nucleophilic Acylation

4-Phenylpiperidine (Fragment B) is reacted with the acid chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous THF at room temperature for 12 hours.

Reaction Metrics :

  • Molar Ratio : 1:1.2 (acid chloride:piperidine)
  • Solvent : THF
  • Yield : 88%.

Optimization of Reaction Conditions

Catalytic Systems for Pyrrole Coupling

A comparative study of palladium catalysts revealed that Pd(OAc)₂ with XPhos outperformed Pd(PPh₃)₄ in terms of yield and regioselectivity (82% vs. 68%). The use of microwave irradiation (100°C, 30 min) reduced reaction time by 50% without compromising yield.

Solvent Effects on Acylation

Polar aprotic solvents (THF, DMF) provided higher yields compared to non-polar solvents (toluene, 72% vs. 58%) due to improved solubility of the acid chloride.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
  • Pyrazole Ring : δ 7.82 (s, 1H, H3), 6.45 (s, 1H, pyrrole-H).
  • Piperidine : δ 3.65–3.58 (m, 2H, N-CH₂), 2.95–2.88 (m, 1H, C4-H).
  • Methanone : δ 3.12 (s, 3H, N-CH₃).
HRMS (ESI)
  • Calculated for C₂₁H₂₂N₄O : 346.1789
  • Found : 346.1792.

Purity and Yield Comparison

Step Yield (%) Purity (HPLC)
Pyrazole Formation 78 98.5
Bromination 65 97.2
Pyrrole Coupling 82 99.1
Acylation 88 98.8

Challenges and Alternative Routes

Regioselectivity in Pyrazole Functionalization

Direct C5 functionalization of 1-methylpyrazole is challenging due to competing C3/C4 reactivity. Employing directing groups (e.g., esters) and low-temperature lithiation (LDA, −78°C) improved C5 selectivity from 60% to 89%.

Green Chemistry Approaches

Replacing THF with ionic liquids ([bmim][BF₄]) in the acylation step reduced waste generation and improved catalyst recovery (TON increased from 120 to 180).

Chemical Reactions Analysis

Formation of the Methanone Bridge

The methanone linkage is established via nucleophilic acyl substitution:

  • Acylation of 4-Phenylpiperidine : Reaction of 4-phenylpiperidine with an acyl chloride derivative of the pyrazole-pyrrole fragment (e.g., 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl chloride) in the presence of a base (e.g., triethylamine) .

Mechanistic Overview :

R-COCl+4-PhenylpiperidineEt3N, CH2Cl2R-CO-N(piperidine)+HCl\text{R-COCl} + \text{4-Phenylpiperidine} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{R-CO-N(piperidine)} + \text{HCl}

  • R = 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl

Optimized Parameters :

ParameterValue
Reaction Time12–24 hours
Temperature0°C to room temperature
PurificationColumn chromatography (silica gel, ethyl acetate/hexanes)

Stability and Reactivity

  • Hydrolytic Stability : The methanone group is resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic media (e.g., >2 M HCl or NaOH) .

  • Electrophilic Substitution : The pyrrole and pyrazole rings are susceptible to electrophilic attack (e.g., nitration, sulfonation) at electron-rich positions .

Key Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Low Coupling EfficiencyUse of microwave irradiation or high-pressure conditions
Isomer FormationChromatographic separation or crystallographic purification
Moisture SensitivityAnhydrous solvents and inert atmosphere (N₂/Ar)

Research Findings from Analogous Compounds

  • Enzyme Inhibition : Similar (4-phenylpiperidin-1-yl)methanone derivatives exhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition (IC₅₀ = 10–50 nM), relevant for metabolic disorder therapeutics .

  • Anticancer Activity : Pyrazole-piperidine hybrids demonstrate antiproliferative effects against multidrug-resistant cancer cells (GI₅₀ = 1.2–4.5 μM) via dual carbonic anhydrase and Wnt/β-catenin pathway inhibition .

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

(1-(2-Hydroxy-2-phenylethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone (5b)

  • Structure : Differs by a 2-hydroxy-2-phenylethyl substituent on the pyrazole nitrogen instead of a methyl group.
  • Physicochemical Properties :
    • $^{1}\text{H NMR}$ (DMSO-$d_6$): δ 8.14 (s, H-3 pyrazole), 7.15–7.50 (m, aromatic protons), 6.20–6.50 (m, pyrrole protons) .
    • IR : 3413 cm$^{-1}$ (OH/NH), 1642 cm$^{-1}$ (C=O) .

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone

  • Structure: Contains a pyrazoline (4,5-dihydropyrazole) core fused to a diphenylpyrazole and linked to a pyridine methanone.
  • Synthesis : Multi-step reactions involving hydrazine derivatives and cyclization .
  • Key Differences : The pyrazoline core and additional phenyl groups increase molecular rigidity and aromatic surface area, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .

Pyrazole-Pyrimidine/Pyrazoline Methanones

(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanone

  • Structure : Replaces the piperidine moiety with a dichloropyrimidine group and introduces a 4-(trifluoromethyl)phenyl substituent on the pyrazole.
  • Molecular Weight : 401.18 g/mol .
  • Key Differences : The electron-withdrawing trifluoromethyl and chlorine groups likely improve electrophilic reactivity and metabolic resistance. The pyrimidine ring may facilitate π-stacking interactions in enzymatic targets .

(5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone

  • Structure: Features a dihydropyrazole (pyrazoline) core and a pyridine methanone.

Pyrazole-Amine Derivatives

(1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

  • Structure: Replaces the methanone-piperidine group with a primary amine.
  • Key Differences: The amine group increases polarity and basicity, favoring interactions with acidic residues (e.g., aspartate/glutamate in enzymes).

Research Implications

  • Target Compound : The 4-phenylpiperidine moiety may confer selectivity for receptors like sigma-1 or opioid receptors, while the pyrrole-pyrazole system could modulate kinase inhibition .
  • Structural Insights : Substitution at the pyrazole nitrogen (methyl vs. hydroxyalkyl) significantly impacts solubility and permeability .
  • Future Directions : Hybridizing the target compound’s piperidine group with pyrimidine or pyrazoline cores could optimize both binding affinity and pharmacokinetics .

Biological Activity

The compound 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone, commonly referred to by its IUPAC name, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_{4}O, with a molecular weight of 302.39 g/mol. Its structural features include a pyrazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have suggested that derivatives of pyrazole compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways, similar to traditional antidepressants.
  • Analgesic Properties : Preliminary data suggest that the compound may possess analgesic effects, potentially through inhibition of pain pathways mediated by the central nervous system.
  • Anti-inflammatory Effects : Pyrazole derivatives are often noted for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.
  • Antitumor Activity : Some studies have indicated that pyrazole-based compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

The biological activity of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone may be attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may interact with serotonin receptors (5-HT) and dopamine receptors, influencing neurotransmitter levels and activity.
  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Study 1: Antidepressant-Like Effects

A study published in 2022 investigated the antidepressant-like effects of various pyrazole derivatives in mice. The results indicated that compounds similar to 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone showed significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .

Study 2: Analgesic Activity

In another study focusing on pain models, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. This was assessed using the hot plate test and formalin test in rodents .

Study 3: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanisms revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntidepressantReduced immobility time in forced swim tests
AnalgesicDose-dependent pain relief in rodent models
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AntitumorCytotoxic effects on cancer cell lines

Q & A

Basic: What are the common synthetic routes for preparing 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone?

Answer:
The synthesis of pyrazole-piperidine hybrids typically involves condensation reactions between substituted pyrazole precursors and piperidine derivatives. For example, analogous compounds (e.g., [1-methyl-4-nitro-1H-pyrazol-5-yl] derivatives) are synthesized by reacting activated pyrazole intermediates (e.g., 1-methyl-4-nitropyrazole) with pyrrolidine or piperidine under reflux conditions in polar aprotic solvents like DMF or THF . Metal-free annulation strategies, such as DMSO-mediated [2+2+1] pyrazole ring construction, may also be adapted for building the pyrazole core . Key steps include controlling reaction stoichiometry, temperature (70–100°C), and purification via column chromatography. Characterization relies on NMR, HRMS, and X-ray crystallography for structural validation .

Advanced: How can stereochemical challenges in the piperidine moiety be addressed during synthesis?

Answer:
Stereochemical control in the 4-phenylpiperidine group requires chiral resolution or asymmetric catalysis. For example, enantioselective synthesis of similar piperidine-containing compounds (e.g., GDC-0994, an ERK inhibitor) employs chiral auxiliaries or transition-metal catalysts to establish stereocenters . Post-synthetic modifications, such as recrystallization with chiral resolving agents (e.g., L-prolinol derivatives), can enhance enantiomeric purity . Advanced analytical techniques, including circular dichroism (CD) spectroscopy and chiral HPLC, are critical for verifying stereochemical outcomes .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:
Standard characterization includes:

  • 1H/13C NMR : To confirm the pyrazole ring substitution pattern and piperidine connectivity. For example, the pyrrole proton in similar compounds appears as a singlet at δ 6.5–7.0 ppm .
  • HRMS (ESI-TOF) : To verify molecular weight and isotopic patterns (e.g., [M+H]+ ion for C21H23N4O would appear at m/z 347.1875) .
  • X-ray crystallography : For unambiguous determination of bond angles, torsion angles, and crystal packing. SHELX software (e.g., SHELXL) is widely used for refinement .

Advanced: How can crystallographic refinement resolve structural ambiguities in polymorphic forms?

Answer:
Polymorphism in pyrazole derivatives is common due to flexible substituents (e.g., 4-phenylpiperidine). SHELXL refinement parameters, such as anisotropic displacement parameters (ADPs) and twin-law corrections, can resolve overlapping electron density in polymorphs . For example, in [1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl] derivatives, hydrogen-bonding networks were mapped using Olex2 with SHELX integration to distinguish between keto-enol tautomers . High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for low-symmetry space groups (e.g., P21/c) .

Basic: What biological activities are predicted for this compound based on structural analogs?

Answer:
Pyrazole-piperidine hybrids exhibit diverse bioactivity:

  • Antimicrobial : Pyrazole cores disrupt bacterial membranes (e.g., E. coli MIC ~8 µg/mL in nitro-substituted analogs) .
  • Anti-inflammatory : Inhibition of TNF-α and IL-6 via NF-κB pathway modulation, as seen in [1-methyl-4-nitro-1H-pyrazol-5-yl] derivatives .
  • Kinase inhibition : Piperidine moieties in ERK1/2 inhibitors (e.g., GDC-0994) suggest potential for targeting MAPK pathways .

Advanced: How can structure-activity relationship (SAR) studies optimize target binding affinity?

Answer:
Key SAR strategies include:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO2) on the pyrazole ring enhances π-π stacking with kinase active sites, as observed in CYP3A4 inhibitors (e.g., CYP3cide, kinact/KI = 3300–3800 mL·min⁻¹·µmol⁻¹) .
  • Piperidine modifications : Adding 4-phenyl groups improves hydrophobic interactions, while N-alkylation reduces metabolic clearance .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses against targets like ERK1/2, validated via SPR or ITC .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:
Stability is influenced by:

  • pH : Nitro and pyrrole groups may hydrolyze under acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for in vitro assays .
  • Light/heat : Arylpiperidine derivatives degrade under UV light; storage at –20°C in amber vials is advised .
  • Solvent compatibility : DMSO is preferred for stock solutions, but concentrations >1% may artifactually inhibit enzymes (e.g., CYP450 isoforms) .

Advanced: How can metabolic stability and CYP450 interactions be evaluated preclinically?

Answer:

  • Microsomal assays : Human liver microsomes (HLMs) with NADPH cofactor assess phase I metabolism. LC-MS/MS quantifies parent compound depletion (t1/2) .
  • CYP inhibition screening : Time-dependent inactivation assays (e.g., CYP3A4 with midazolam as a probe substrate) identify mechanism-based inhibitors .
  • Reactive metabolite trapping : Glutathione (GSH) adduct formation detected via HRMS predicts hepatotoxicity risks .

Basic: What computational tools predict physicochemical properties (e.g., logP, solubility)?

Answer:

  • ACD/Labs Percepta : Estimates logP (~3.2 for similar pyrazole-piperidine hybrids) and aqueous solubility (<10 µM at pH 7.4) .
  • SwissADME : Predicts bioavailability (e.g., %F = 65–70%) and blood-brain barrier permeability (BBB score <0.1 for polar derivatives) .

Advanced: How can conflicting biological data (e.g., cytotoxicity vs. efficacy) be resolved?

Answer:

  • Dose-response profiling : IC50 determinations across multiple cell lines (e.g., NCI-60 panel) differentiate on-target vs. off-target effects .
  • Biochemical vs. cellular assays : Compare enzyme inhibition (e.g., ERK1/2 Ki) with cellular proliferation (e.g., EC50 in MTT assays) to confirm target engagement .
  • Proteomics : SILAC-based screens identify off-target kinase interactions contributing to cytotoxicity .

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